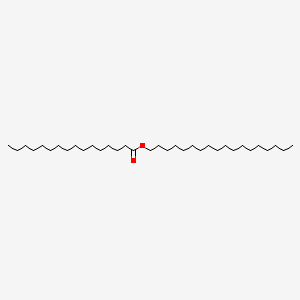

Stearyl Palmitate

Description

This compound is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of stearyl alcohol. It has a role as a cosmetic and a coral metabolite. It is a hexadecanoate ester and a wax ester. It is functionally related to an octadecan-1-ol.

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Lanolin has been reported in Bombax ceiba and Triticum aestivum with data available.

found in psoriatic nail, but not in normal nails

Properties

IUPAC Name |

octadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILPUZXRUDPOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026048 | |

| Record name | Octadecyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

460 °F (238 °C) (Closed cup) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.935 at 25 °C | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Translucent, pale yellow, soft tenacious solid | |

CAS No. |

2598-99-4, 100231-75-2, 8006-54-0 | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanolin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lanolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214W90O2XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |

| Record name | STEARYL PALMITATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21032 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11112 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANOLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Stearyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of stearyl palmitate for laboratory applications. It includes detailed experimental protocols, a comparative analysis of synthesis methods, and methodologies for purity assessment, designed to assist researchers in obtaining high-purity this compound for their studies.

Introduction

This compound (C34H68O2) is a wax ester composed of stearyl alcohol and palmitic acid.[1] It is a white, waxy solid with a melting point of approximately 57-59°C.[2][3] Due to its emollient and thickening properties, this compound finds applications in cosmetics, pharmaceuticals, and as a key component in the formulation of various lipid-based delivery systems.[4] For research and drug development purposes, the synthesis and purification of high-purity this compound are crucial to ensure the reproducibility and accuracy of experimental results.

This guide details two primary methods for the laboratory synthesis of this compound: Fischer esterification and enzymatic synthesis. It further provides protocols for its purification via recrystallization and column chromatography, and for its characterization using melting point determination, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3] The reaction is reversible and driven to completion by using an excess of one reactant or by removing water as it is formed.

Enzymatic Synthesis

Enzymatic synthesis of wax esters using lipases offers a greener alternative to chemical methods, proceeding under milder reaction conditions and often with higher specificity, minimizing byproduct formation. Immobilized lipases are commonly used to facilitate catalyst recovery and reuse. The removal of water, a byproduct of the esterification, is crucial for achieving high conversion rates.

Comparison of Synthesis Methods

| Parameter | Fischer Esterification | Enzymatic Synthesis |

| Reactants | Palmitic Acid, Stearyl Alcohol | Palmitic Acid, Stearyl Alcohol |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Immobilized Lipase (e.g., Novozym 435) |

| Reaction Temperature | 60-110°C | 40-70°C |

| Reaction Time | 1-10 hours | 5-24 hours |

| Typical Yield | Good to quantitative | Up to 99% |

| Purity (pre-purification) | Moderate to high | High |

| Advantages | Cost-effective, well-established | Mild conditions, high specificity, environmentally friendly |

| Disadvantages | Harsh conditions, potential for side reactions | Longer reaction times, higher catalyst cost |

Experimental Protocols: Synthesis

Fischer Esterification of this compound

Materials:

-

Palmitic Acid (1.0 equivalent)

-

Stearyl Alcohol (1.2 equivalents)

-

Toluene

-

Concentrated Sulfuric Acid (0.05 equivalents)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve palmitic acid (1.0 equiv.) and stearyl alcohol (1.2 equiv.) in toluene.

-

Add concentrated sulfuric acid (0.05 equiv.) to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Enzymatic Synthesis of this compound

Materials:

-

Palmitic Acid (1.0 equivalent)

-

Stearyl Alcohol (1.0 equivalent)

-

Immobilized Lipase (e.g., Novozym 435, 10% w/w of total substrates)

-

n-Hexane

-

Molecular Sieves (3Å)

Procedure:

-

In a screw-capped flask, combine palmitic acid (1.0 equiv.) and stearyl alcohol (1.0 equiv.).

-

Add n-hexane as the solvent.

-

Add immobilized lipase (10% w/w of total substrates) and molecular sieves to the flask.

-

Seal the flask and place it in an incubator shaker at 60°C with constant agitation for 24 hours.

-

After the reaction, filter the mixture to remove the immobilized lipase and molecular sieves.

-

Wash the lipase with fresh n-hexane to recover any adsorbed product.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

References

Physicochemical properties of Stearyl Palmitate in organic solvents

An In-depth Technical Guide to the Physicochemical Properties of Stearyl Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries, exhibits complex physicochemical behaviors in organic solvents. This technical guide provides a comprehensive overview of its solubility, dissolution kinetics, and thermodynamic properties. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from structurally similar long-chain fatty acids and esters to provide a robust predictive framework. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.

Introduction

This compound (C34H68O2) is the ester formed from stearyl alcohol and palmitic acid.[1] Its long alkyl chains confer a waxy, crystalline nature at room temperature, with a melting point reported in the range of 55-59°C.[2][3][4] Understanding its behavior in organic solvents is critical for process design, formulation development, and quality control in various applications. This guide synthesizes available information to provide a detailed understanding of these properties.

Solubility of this compound

The expected order of solubility for this compound in common organic solvents, based on data for similar compounds, is: Toluene > Ethyl Acetate > Acetone > Ethanol > Methanol .[2]

Table 1: Predicted Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Predicted Solubility ( g/100 mL) |

| Toluene | 25 | Moderate to High |

| 50 | High | |

| Ethyl Acetate | 25 | Moderate |

| 50 | High | |

| Acetone | 25 | Low to Moderate |

| 50 | Moderate to High | |

| Ethanol | 25 | Low |

| 50 | Moderate | |

| Methanol | 25 | Very Low |

| 50 | Low |

Note: This table is predictive and based on the solubility trends of stearic acid and other long-chain esters. Actual experimental values for this compound may vary.

Dissolution Kinetics

The dissolution of this compound in an organic solvent is a multi-step process influenced by factors such as temperature, agitation, solvent viscosity, and the polymorphic form of the solid. The overall rate is typically governed by the diffusion of the dissolved solute from the solid-liquid interface into the bulk solution.

Table 2: Factors Influencing the Dissolution Rate of this compound

| Factor | Effect on Dissolution Rate | Rationale |

| Temperature | Increases | Higher kinetic energy of solvent molecules enhances diffusion. |

| Agitation | Increases | Reduces the thickness of the boundary layer, facilitating mass transfer. |

| Solvent Viscosity | Decreases | Lower viscosity allows for faster diffusion of the solute. |

| Particle Size | Increases with decreasing size | Smaller particles have a larger surface area-to-volume ratio. |

| Polymorphism | Varies | Different crystal forms can have different lattice energies and stabilities. |

Thermodynamic Properties

The dissolution of this compound in an organic solvent is an endothermic process, meaning it requires energy to break the crystal lattice of the solid. The thermodynamic parameters of dissolution, such as enthalpy (ΔH) and entropy (ΔS), can be estimated from the temperature dependence of solubility using the van't Hoff equation.

Table 3: Predicted Thermodynamic Parameters for the Dissolution of this compound

| Parameter | Predicted Value | Interpretation |

| Enthalpy of Dissolution (ΔH_sol) | Positive | The dissolution process is endothermic and requires heat. |

| Entropy of Dissolution (ΔS_sol) | Positive | The system becomes more disordered upon dissolution. |

| Gibbs Free Energy of Dissolution (ΔG_sol) | Decreases with increasing temperature | Dissolution becomes more spontaneous at higher temperatures. |

Note: These are general predictions based on the behavior of similar compounds. Specific values will depend on the solvent.

Experimental Protocols

Determination of Solubility (Gravimetric Method)

This method is suitable for determining the equilibrium solubility of this compound at a specific temperature.

Materials:

-

This compound

-

Selected Organic Solvent

-

Temperature-controlled shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with appropriate membrane)

-

Pre-weighed evaporation dish

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe and filter it quickly through a membrane filter compatible with the solvent to remove any undissolved particles.

-

Transfer the clear filtrate to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent.

-

Once the solvent is completely evaporated, weigh the evaporation dish containing the dried this compound residue.

-

Calculate the solubility in g/100 mL of the solvent.

Measurement of Dissolution Rate

This protocol outlines a method to determine the intrinsic dissolution rate of this compound.

Materials:

-

This compound powder

-

Hydraulic press to prepare a compact disc

-

Dissolution apparatus (e.g., USP Apparatus 2 - paddle)

-

UV-Vis spectrophotometer or HPLC with a suitable detector (e.g., ELSD)

-

Selected Organic Solvent

Procedure:

-

Prepare a compact disc of pure this compound of a known surface area using a hydraulic press.

-

Mount the disc in a holder that exposes only one surface of the disc to the dissolution medium.

-

Place a known volume of the pre-heated organic solvent in the dissolution vessel and allow it to reach the target temperature.

-

Lower the disc holder into the dissolution medium and start the paddle at a constant speed.

-

At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh, pre-heated solvent.

-

Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-ELSD).

-

Plot the cumulative amount of this compound dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.

Visualizations

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Key Steps in the Dissolution of this compound.

Polymorphism

The crystalline form, or polymorph, of this compound can significantly impact its physicochemical properties, including solubility and dissolution rate. While specific studies on the polymorphism of this compound are not prevalent, research on related fatty acids like stearic acid has shown that different polymorphs can be obtained by crystallization from different solvents and under various conditions (e.g., cooling rate). It is plausible that this compound also exhibits polymorphism, and the choice of solvent during crystallization could be a critical factor in controlling the solid-state form.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound in organic solvents, drawing upon existing knowledge of similar long-chain esters and fatty acids. While direct quantitative data for this compound is sparse, the principles and predictive trends outlined here offer valuable guidance for researchers, scientists, and drug development professionals. The provided experimental protocols serve as a starting point for obtaining specific data for this compound in various solvent systems. Further research is warranted to fully characterize the solubility, dissolution kinetics, and polymorphic behavior of this important wax ester.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Stearyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stearyl Palmitate and Polymorphism

This compound (octadecyl hexadecanoate) is a wax ester formed from the esterification of stearyl alcohol and palmitic acid.[1] Its molecular formula is C₃₄H₆₈O₂, with a molecular weight of approximately 508.9 g/mol .[1][2] This long-chain ester is utilized in various industries, including cosmetics, pharmaceuticals, and food, primarily as an emollient, thickener, and stabilizer.

In the solid state, this compound, like many long-chain lipids, can exist in multiple crystalline forms, a phenomenon known as polymorphism. These different crystalline arrangements, or polymorphs, arise from different packing efficiencies of the molecules in the crystal lattice. Although chemically identical, polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. Consequently, understanding and controlling the polymorphism of this compound is critical for ensuring product performance, quality, and shelf-life in pharmaceutical and other applications.

Long-chain fatty acid esters typically exhibit three main polymorphic forms: alpha (α), beta-prime (β'), and beta (β). These forms differ in their hydrocarbon chain packing, leading to variations in their thermodynamic stability. The general transition pathway follows the order of increasing stability, from the least stable α form to the intermediate β' form, and finally to the most stable β form.

Polymorphic Forms and Their Characteristics

While specific, experimentally determined quantitative data for each polymorph of this compound is not extensively available in the public literature, the behavior of analogous long-chain esters and triglycerides provides a strong framework for understanding its expected polymorphic characteristics.

General Properties

This compound typically appears as white crystals or flakes and has a reported melting point range of 53.5-59.0°C.[1] This variation can be attributed to sample purity and the presence of different polymorphic forms.

Characteristics of Common Polymorphs in Long-Chain Esters

The primary polymorphs are distinguished by their sub-cell structure, which refers to the cross-sectional packing of the aliphatic chains.

-

Alpha (α) Form: This is the least stable polymorph and typically has the lowest melting point. It is formed upon rapid cooling from the melt. The hydrocarbon chains are packed in a hexagonal lattice, which allows for rotational freedom, often referred to as a "rotator phase." This packing is less efficient, resulting in lower density and stability. The XRD pattern for the α form is characterized by a single, strong, broad diffraction peak in the wide-angle region at a d-spacing of approximately 4.15 Å.

-

Beta-Prime (β') Form: This form has intermediate stability and is often desired in food and cosmetic applications for its fine crystal texture. The hydrocarbon chains are packed in an orthorhombic perpendicular sub-cell. This arrangement is more ordered than the α form. The XRD pattern for the β' form typically shows two strong diffraction peaks at d-spacings of approximately 4.2 Å and 3.8 Å.

-

Beta (β) Form: This is the most stable and most ordered polymorphic form, with the highest melting point and density. The hydrocarbon chains are packed in a triclinic parallel sub-cell, which is the most efficient packing arrangement. The β form is characterized by a strong diffraction peak at a d-spacing of approximately 4.6 Å, often accompanied by other peaks around 3.8 Å and 3.7 Å.[1]

Quantitative Data Analysis

Direct quantitative data for the distinct polymorphs of this compound is limited. However, to illustrate the expected differences in thermal properties, the following table presents data for the well-characterized β polymorphs of 1,3-palmitoyl-stearoyl-2-oleoyl glycerol (POS), a triglyceride containing the same fatty acid and alcohol moieties as this compound. This data serves as a valuable analogue for understanding the relative differences between polymorphs.

Table 1: Thermal Properties of β Polymorphs for an Analogous Triglyceride (POS)

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

|---|---|---|

| β₃ | 32.9 | 141.5 |

| β₂ | 33.8 | 147.9 |

| β₁ (most stable) | 38.7 | 158.5 |

Data sourced from a study on 1,3-palmitoyl-stearoyl-2-oleoyl glycerol (POS) and is presented for illustrative purposes.

Table 2: Characteristic Wide-Angle X-ray Diffraction (WAXD) d-Spacings for Common Polymorphs in Long-Chain Lipids

| Polymorph | Characteristic d-spacing (Å) | Sub-cell Structure |

|---|---|---|

| α | ~ 4.15 (single, broad peak) | Hexagonal |

| β' | ~ 4.2 and ~ 3.8 (two strong peaks) | Orthorhombic |

| β | ~ 4.6 (one very strong peak) | Triclinic |

Experimental Protocols for Polymorphism Analysis

The characterization of this compound polymorphs relies on thermoanalytical and diffraction techniques. The following are detailed methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition temperatures (melting, crystallization) and associated enthalpies of fusion for different polymorphic forms of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, which has a known melting point (156.6°C) and heat of fusion (28.45 J/g).

-

-

Thermal Program to Study Polymorphic Behavior:

-

Step 1: Erase Thermal History: Heat the sample to 80°C (well above its melting point) and hold isothermally for 10 minutes to ensure complete melting and to erase any previous crystalline structure.

-

Step 2: Induce Metastable Forms: Cool the sample rapidly (e.g., at 20°C/min) from 80°C to 0°C. This rapid cooling favors the formation of the less stable α polymorph.

-

Step 3: Analyze Transitions: Heat the sample from 0°C to 80°C at a controlled rate (e.g., 5°C/min). The resulting thermogram will show endothermic and exothermic events.

-

An initial endothermic peak at a lower temperature corresponds to the melting of the α form.

-

This may be followed by an exothermic peak, which indicates the recrystallization of the molten sample into a more stable form (β' or β).

-

Subsequent endothermic peaks at higher temperatures correspond to the melting of the more stable β' and/or β forms.

-

-

Step 4: Induce Stable Form: To obtain the most stable β form, cool the sample slowly (e.g., at 1-2°C/min) from the melt (80°C) to room temperature and allow it to temper for an extended period (e.g., 24 hours) before reheating.

-

-

Data Analysis:

-

Determine the onset and peak temperatures of all endothermic (melting) and exothermic (crystallization) events.

-

Calculate the enthalpy of fusion (ΔH) for each melting event by integrating the area under the corresponding endothermic peak. The software provided with the DSC instrument is typically used for this calculation.

-

Powder X-ray Diffraction (PXRD)

Objective: To identify the specific polymorphic forms present in a sample by analyzing their unique diffraction patterns.

Methodology:

-

Sample Preparation:

-

Grind the this compound sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented.

-

Mount the powdered sample onto a zero-background sample holder.

-

Use a flat edge, such as a glass slide, to gently press the powder into the holder, creating a smooth, flat surface that is flush with the holder's surface. This minimizes errors related to sample height.

-

-

Instrument Setup:

-

Use a diffractometer with a Cu Kα radiation source (wavelength λ = 1.5406 Å).

-

Set the instrument parameters, such as the voltage and current, to appropriate values (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan the sample over a range of 2θ angles. For analyzing the characteristic short-spacings of lipid polymorphs, a wide-angle scan (WAXS) from 15° to 25° 2θ is typically sufficient.

-

Use a step size of approximately 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Plot the intensity of the diffracted X-rays versus the 2θ angle to generate a diffractogram.

-

Identify the angular positions (2θ) of the prominent diffraction peaks.

-

Convert the 2θ values to d-spacing values using Bragg's Law: nλ = 2d sin(θ).

-

Compare the observed d-spacing values to the known characteristic peaks for α, β', and β polymorphs (as listed in Table 2) to identify the crystalline forms present in the sample.

-

Visualization of Polymorphic Analysis and Transitions

The following diagrams illustrate the experimental workflow for analyzing polymorphism and the logical pathway of polymorphic transformations.

Caption: Experimental workflow for this compound polymorphism analysis.

Caption: Polymorphic transformation pathway of this compound.

Conclusion

The polymorphic behavior of this compound is a critical attribute that influences its physical properties and performance in final formulations. While specific quantitative data for its individual polymorphs are not widely published, a thorough understanding can be achieved by applying standard analytical techniques and drawing comparisons with well-characterized analogous long-chain esters and triglycerides. The experimental protocols for Differential Scanning Calorimetry and Powder X-ray Diffraction outlined in this guide provide a robust framework for researchers to identify and characterize the α, β', and β forms. By controlling processing conditions such as cooling rates and annealing times, it is possible to favor the formation of a desired polymorph, thereby ensuring consistent product quality and stability. Further research to quantify the precise thermodynamic properties of each this compound polymorph would be of significant value to the pharmaceutical and cosmetic industries.

References

An In-depth Technical Guide to the Thermal Behavior and Phase Transitions of Stearyl Palmitate by Differential Scanning Calorimetry (DSC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl Palmitate, the ester of stearyl alcohol and palmitic acid, is a wax ester that finds extensive application in the pharmaceutical, cosmetic, and food industries. Its thermal properties, specifically its melting and crystallization behavior, are critical to its functionality in various formulations, influencing texture, stability, and release characteristics of active ingredients. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize these thermal transitions by measuring the heat flow into or out of a sample as a function of temperature or time. This guide provides a comprehensive overview of the thermal behavior and phase transitions of this compound as determined by DSC, including detailed experimental protocols and data analysis.

Physicochemical Properties of this compound

This compound is a saturated wax ester with the chemical formula C34H68O2. It typically appears as a white, waxy solid at room temperature. Its properties are largely dictated by its long aliphatic chains, which allow for significant van der Waals interactions and an ordered crystalline structure.

Principles of Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Both the sample and reference are maintained at nearly the same temperature throughout the experiment. When the sample undergoes a physical transformation such as a phase transition, more or less heat will need to flow to it than to the reference to maintain both at the same temperature. This difference in heat flow is recorded and plotted against temperature, resulting in a DSC thermogram.

Thermal Behavior and Phase Transitions of this compound

The thermal behavior of this compound is characterized by distinct melting and crystallization events. These transitions are influenced by factors such as the purity of the sample and the heating and cooling rates applied during the DSC analysis.

Melting Transition

Upon heating, this compound undergoes a solid-to-liquid phase transition, which is observed as an endothermic peak in the DSC thermogram. The melting point of this compound is reported to be in the range of 53.5 to 59.0°C. For high-purity this compound, a sharp melting transition is expected.

Crystallization Transition

Upon cooling from the molten state, this compound crystallizes, which is observed as an exothermic peak in the DSC thermogram. The crystallization process is a key factor in determining the solid-state structure of the material, which in turn affects its physical properties. The crystallization of long-chain esters like this compound typically occurs at a temperature 5-10°C below the melting point.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While not extensively documented specifically for this compound in the readily available literature, polymorphism is a common phenomenon in long-chain lipids and esters. DSC is a primary tool for detecting and characterizing polymorphic transitions, which may appear as multiple melting peaks or recrystallization events in the thermogram. The thermal history of the sample plays a crucial role in the formation of different polymorphic forms.

Quantitative DSC Data for this compound

The following table summarizes the typical thermal transition data for this compound obtained from DSC analysis. It is important to note that these values can vary depending on the specific experimental conditions. For comparative purposes, data for structurally related compounds are also included.

| Sample | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |

| This compound | Melting | - | 53.5 - 59.0 | - | [1] |

| This compound | Crystallization | - | - | - | |

| Stearyl Alcohol | Melting | - | 59.3 | 248 | [1] |

| Palm Triple Pressed Acid | Melting | - | 58.1 | 179 | [1] |

Note: Specific onset temperatures and enthalpy values for the melting and crystallization of pure this compound are not consistently available in the public domain and can be influenced by experimental conditions. The data presented for related compounds provides a useful context for the expected thermal behavior.

Experimental Protocol for DSC Analysis of this compound

A detailed and standardized experimental protocol is crucial for obtaining reproducible and accurate DSC data.

6.1. Instrumentation

A calibrated Differential Scanning Calorimeter equipped with a cooling accessory is required.

6.2. Sample Preparation

-

Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to evaporation.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

6.3. DSC Measurement Parameters

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Heat from 25°C to 80°C at a controlled rate (e.g., 10°C/min). This first heating scan is used to erase the sample's prior thermal history.

-

Hold at 80°C for 5 minutes to ensure complete melting.

-

Cool from 80°C to 0°C at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior.

-

Hold at 0°C for 5 minutes.

-

Heat from 0°C to 80°C at the same controlled rate (e.g., 10°C/min) to observe the melting behavior of the recrystallized sample.

-

-

Purge Gas:

-

Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere in the DSC cell.

-

6.4. Data Analysis

-

From the second heating scan, determine the following for the melting peak:

-

Onset Temperature (T_onset): The temperature at which the melting process begins, determined by the intersection of the baseline with the tangent to the steepest part of the leading edge of the peak.

-

Peak Temperature (T_peak): The temperature at the maximum of the endothermic peak.

-

Enthalpy of Fusion (ΔH_f): The total heat absorbed during melting, calculated by integrating the area under the melting peak.

-

-

From the cooling scan, determine the following for the crystallization peak:

-

Onset Temperature (T_onset,c): The temperature at which crystallization begins.

-

Peak Temperature (T_peak,c): The temperature at the maximum of the exothermic peak.

-

Enthalpy of Crystallization (ΔH_c): The total heat released during crystallization, calculated by integrating the area under the crystallization peak.

-

Visualizing the DSC Experimental Workflow and Phase Transitions

Diagram of the DSC Experimental Workflow

Caption: A flowchart illustrating the key steps in the DSC analysis of this compound.

Diagram of this compound Phase Transitions

Caption: A diagram representing the reversible phase transitions of this compound.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal behavior and phase transitions of this compound. A thorough understanding of its melting and crystallization properties, as well as the potential for polymorphism, is essential for its effective use in pharmaceutical and other applications. By following a standardized DSC protocol, researchers and formulation scientists can obtain reliable and reproducible data to ensure product quality and performance. Further research to fully elucidate the polymorphic landscape of this compound would be beneficial for optimizing its functionality in advanced formulations.

References

Spectroscopic Characterization of Stearyl Palmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of stearyl palmitate, a wax ester of significant interest in the pharmaceutical, cosmetic, and materials science industries. By employing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we can elucidate the molecular structure and ascertain the purity of this compound. This document outlines the theoretical underpinnings of these techniques, provides detailed experimental protocols, and presents the expected spectral data in a clear, tabular format for easy reference.

Introduction to this compound

This compound (also known as octadecyl hexadecanoate) is the ester formed from stearyl alcohol and palmitic acid. Its long, saturated hydrocarbon chains confer upon it waxy, crystalline properties, making it a valuable excipient in various formulations for its emollient, thickening, and stabilizing properties. Accurate and robust analytical methods are crucial for its quality control and to understand its behavior in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by several key signals corresponding to the protons in its long alkyl chains and the ester functional group.

Expected ¹H NMR Data:

While a publicly available, peer-reviewed ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be reliably predicted based on the analysis of similar long-chain esters and the known effects of functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Terminal methyl protons (-CH₃) of both alkyl chains | ~0.88 | Triplet | 6H |

| Methylene protons (-CH₂-) of the bulk alkyl chains | ~1.25 | Broad singlet | ~56H |

| Methylene protons β to the carbonyl group (-CH₂-CH₂-C=O) | ~1.63 | Multiplet | 2H |

| Methylene protons α to the carbonyl group (-CH₂-C=O) | ~2.28 | Triplet | 2H |

| Methylene protons α to the ester oxygen (-O-CH₂-) | ~4.05 | Triplet | 2H |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Due to the long, repetitive alkyl chains, many of the methylene carbons will have very similar chemical shifts.

Expected ¹³C NMR Data:

Publicly available ¹³C NMR spectral data for this compound is limited.[1] However, based on data for similar long-chain esters and fatty acids, the following chemical shifts can be anticipated.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ester carbonyl carbon (-C=O) | ~173.9 |

| Methylene carbon α to the ester oxygen (-O-CH₂-) | ~64.4 |

| Methylene carbon α to the carbonyl group (-CH₂-C=O) | ~34.4 |

| Methylene carbons of the bulk alkyl chains | ~29.1 - 29.7 |

| Methylene carbon β to the carbonyl group (-CH₂-CH₂-C=O) | ~25.0 |

| Terminal methyl carbons (-CH₃) | ~14.1 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions from the ester functional group and the long alkyl chains.

Expected IR Absorption Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2918 | C-H asymmetric stretching (CH₂) | Strong |

| ~2850 | C-H symmetric stretching (CH₂) | Strong |

| ~1736 | C=O stretching (ester) | Strong |

| ~1465 | C-H scissoring (CH₂) | Medium |

| ~1175 | C-O stretching (ester) | Strong |

| ~720 | C-H rocking (-(CH₂)n-) | Medium |

Experimental Protocols

NMR Spectroscopy

Sample Preparation (for a waxy solid like this compound):

-

Weigh approximately 20-50 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar compounds like wax esters.

-

Gently warm the vial in a water bath (around 40-50 °C) to aid in the dissolution of the waxy solid.

-

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

-

The sample is now ready for analysis.

Instrumental Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: Room temperature.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

ATR-FTIR is an ideal technique for analyzing solid samples like this compound with minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a solvent such as isopropanol and a soft, lint-free cloth.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Instrumental Parameters (General):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Visualizations

Conclusion

NMR and IR spectroscopy are indispensable tools for the comprehensive characterization of this compound. This guide provides the foundational knowledge, detailed protocols, and expected spectral data to assist researchers, scientists, and drug development professionals in the accurate analysis of this important wax ester. The combination of these techniques allows for unambiguous structural confirmation and purity assessment, ensuring the quality and consistency of this compound in its various applications.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Analysis of Stearyl Palmitate Fragmentation

For Immediate Release

This technical guide provides an in-depth analysis of the fragmentation patterns of stearyl palmitate (C34H68O2), a common wax ester, using mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of lipids. Herein, we detail the experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and present a comprehensive summary of the observed fragment ions.

Introduction

This compound, the ester of stearyl alcohol and palmitic acid, is a prevalent component in various biological and commercial products. Its characterization is crucial in fields ranging from cosmetics to biofuel development. Mass spectrometry offers a powerful tool for the detailed structural analysis of such molecules. Understanding the specific fragmentation patterns of this compound under different ionization techniques is fundamental for its unambiguous identification and quantification in complex matrices. This guide will explore the fragmentation behavior of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a foundational resource for lipid analysis.

Experimental Protocols

Detailed methodologies for the analysis of this compound by GC-MS and LC-MS/MS are outlined below. These protocols are synthesized from established methods for wax ester analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

-

A standard solution of this compound is prepared by dissolving the compound in an appropriate organic solvent, such as a 2:1 (v/v) mixture of chloroform and methanol, to a final concentration of 1 mg/mL.

-

For complex matrices, a lipid extraction followed by a purification step, such as thin-layer chromatography (TLC) to isolate the wax ester fraction, may be necessary. The isolated fraction is then redissolved in the injection solvent.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N GC or similar.

-

Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent single-quadrupole mass spectrometer).

-

Injection: 1 µL of the sample is injected in splitless mode at 280 °C.

-

GC Column: A non-polar capillary column, such as a HP-5MS (30 m length, 0.25 mm i.d., 0.25 μm film thickness), is used for separation.

-

Oven Temperature Program: The initial oven temperature is held at 80°C for 2 minutes, then ramped at 20°C/min to 280°C, and held for 10 minutes.[1]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Full scan mode over a mass range of m/z 50-700.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

-

A stock solution of this compound is prepared by dissolving approximately 2-24 mg in 1 mL of a 2:1 (v/v) chloroform/methanol mixture.

-

Working solutions are prepared by diluting the stock solution to a final concentration of 25–53 µM in a chloroform/methanol mixture (2:1, v/v) containing 1% water and 1 mM ammonium acetate to promote the formation of ammonium adducts.[2]

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 HPLC system or equivalent.

-

Mass Spectrometer: Agilent 6520 QTOF-MS system with an Electrospray Ionization (ESI) source or a similar tandem mass spectrometer.[3]

-

LC Column: A reverse-phase column suitable for lipid analysis.

-

Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be 80:20 water–2-propanol and Mobile Phase B 80:10:10 butanol–water–2-propanol, both containing 25 µM ammonium formate.[3]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

MS Parameters:

-

Ionization Mode: Positive ion Electrospray Ionization (ESI).

-

Capillary Voltage: 3 kV.

-

Source and Desolvation Temperatures: 100°C and 150°C, respectively.[2]

-

Precursor Ion Selection: The ammonium adduct of this compound ([M+NH4]+) at m/z 526.5 is selected for fragmentation.

-

Collision-Induced Dissociation (CID): Collision energy is varied (e.g., 10-30 eV) to obtain a comprehensive fragmentation spectrum.

-

Data Presentation: Fragmentation Patterns of this compound

The following tables summarize the major fragment ions observed for this compound under EI and ESI conditions.

Table 1: GC-MS Fragmentation of this compound (Electron Ionization)

| m/z | Relative Abundance (%) | Proposed Fragment Structure/Identity |

| 257 | 35.40 | [CH3(CH2)14CO]+ (Palmitoyl acylium ion) |

| 57 | 82.40 | [C4H9]+ (Alkyl fragment) |

| 55 | 48.40 | [C4H7]+ (Alkyl fragment) |

| 43 | 99.99 | [C3H7]+ (Alkyl fragment, often the base peak) |

| 41 | 40.40 | [C3H5]+ (Alkyl fragment) |

Data sourced from PubChem CID 75778.

Table 2: LC-MS/MS Fragmentation of this compound Ammonium Adduct ([M+NH4]+ at m/z 526.5)

| m/z | Proposed Fragment Structure/Identity |

| 256 | [CH3(CH2)14COOH]+ (Protonated Palmitic Acid) |

| 239 | [CH3(CH2)14CO]+ (Palmitoyl acylium ion) |

| 252 | [CH3(CH2)16CH2]+ (Stearyl cation) |

Fragmentation patterns are based on the general behavior of saturated wax esters under ESI-MS/MS of their ammonium adducts.

Visualization of Fragmentation Pathways and Workflows

To further clarify the processes involved in the mass spectrometric analysis of this compound, the following diagrams have been generated using Graphviz.

References

Solubility parameters of Stearyl Palmitate in different media

An In-Depth Technical Guide to the Solubility Parameters of Stearyl Palmitate

Introduction

This compound, the ester of stearyl alcohol and palmitic acid, is a wax-like compound widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its physicochemical properties, particularly its solubility, are critical for formulation development, ensuring product stability, and optimizing delivery systems. This technical guide provides a comprehensive overview of the solubility parameters of this compound, offering valuable data for researchers, scientists, and drug development professionals.

Understanding Solubility Parameters

Solubility parameters provide a numerical estimation of the degree of interaction between materials, based on the principle that "like dissolves like."[4] Materials with similar solubility parameter values are more likely to be miscible.

Hildebrand Solubility Parameter

The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density (CED), which is the energy required to separate molecules from their neighbors.[5] It is a single-value parameter that is particularly useful for nonpolar and slightly polar systems.

Hansen Solubility Parameters

For more complex systems involving polar and hydrogen-bonding interactions, the Hansen solubility parameter (HSP) approach is more descriptive. It deconstructs the total Hildebrand parameter into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The relationship between the Hildebrand and Hansen parameters is given by the equation: δ² = δD² + δP² + δH²

Solubility and Solubility Parameters of this compound

This compound is a highly hydrophobic, long-chain aliphatic ester. This is reflected in its solubility characteristics, being insoluble in water but soluble in certain organic solvents.

Estimated Solubility Parameters

Based on related fatty acids and esters, the Hildebrand solubility parameter for this compound is estimated to be in the range of 7.5-8.0 (cal/cm³)^½ or 15.3-16.4 MPa^½ .

The following table summarizes the solubility parameters of this compound and related compounds.

| Compound | Hildebrand (δ) (MPa^½) | Hansen (δD) (MPa^½) | Hansen (δP) (MPa^½) | Hansen (δH) (MPa^½) |

| This compound (Estimated) | 15.3 - 16.4 | ~16 | ~4 | ~4 |

| Palmitic Acid | 16.1 | - | - | - |

| Stearic Acid | 15.8 | 16.3 | 3.3 | 5.5 |

| Octyl Palmitate | 15.2 | - | - | - |

| Stearyl Alcohol | 18.2 | - | - | - |

| Isopropyl Palmitate | - | 16.2 | 3.9 | 3.7 |

Note: 1 (cal/cm³)^½ = 2.0455 MPa^½. The estimated Hansen parameters for this compound are based on values for similar long-chain esters like isopropyl palmitate.

Solubility in Different Media

The solubility of this compound in various solvents is consistent with its non-polar character.

| Solvent | Solubility |

| Water | Insoluble (< 1 mg/mL at 21°C) |

| Chloroform | Sparingly soluble |

| Methanol | Slightly soluble |

| Ethanol | More soluble than in methanol |

| Acetone | Less soluble than in ethanol and ethyl acetate |

| Ethyl Acetate | Higher solubility compared to other common organic solvents |

The general solubility order in common organic solvents is: Ethyl acetate > ethanol > acetone > methanol. This is because the longer carbon chain of ethanol makes it a more effective solvent for long-chain fatty esters compared to the more polar methanol.

Experimental Determination of Solubility Parameters

For materials like this compound where direct data may be unavailable, experimental methods are employed to determine their solubility parameters.

Methodologies

-

Dissolution/Solubility Tests : This is the most common method. A small amount of the solute (this compound) is tested for solubility in a range of solvents with known Hansen Solubility Parameters. The solvents are classified as "good" (dissolves the solute) or "bad" (does not dissolve the solute). A computational method is then used to find the central HSP values for the solute that best fit the data.

-

Swelling Experiments : For polymers and crosslinked materials that do not dissolve but swell, the degree of swelling in different solvents is measured. The principle is the same: solvents with HSPs similar to the material will cause a greater degree of swelling.

-

Cloud-Point Titration : A solution of the material in a "good" solvent is titrated with a "bad" solvent until the solution becomes cloudy (the cloud point). This data, across various solvent systems, can be used to determine the solubility parameter boundaries.

-

Viscosity Measurements : The intrinsic viscosity of a polymer in different solvents is related to the solvent's thermodynamic quality. Solvents with similar solubility parameters to the polymer will result in higher intrinsic viscosities.

Visualizations

Logical Relationship of Solubility Parameters

Caption: Hildebrand parameter decomposition into Hansen parameters.

Experimental Workflow for HSP Determination

Caption: General workflow for determining Hansen Solubility Parameters.

Conclusion

The solubility parameters of this compound are indicative of a non-polar, hydrophobic compound. While precise, experimentally determined Hansen values are not widely published, reliable estimations can be made from related compounds and its observed solubility in various media. The data and methodologies presented in this guide offer a robust framework for scientists and researchers to predict and manipulate the solubility of this compound in various formulations, aiding in the development of effective and stable products.

References

An In-depth Technical Guide to the Surface and Interfacial Properties of Stearyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface and interfacial properties of Stearyl Palmitate, a widely used long-chain fatty acid ester in the pharmaceutical, cosmetic, and food industries. Due to its amphiphilic nature, this compound exhibits significant surface activity, making it a valuable excipient for various applications, including emulsion stabilization, viscosity modification, and as a component in lipid-based drug delivery systems.

Physicochemical and Interfacial Properties of this compound

While specific quantitative data on the surface tension of pure this compound at various concentrations and temperatures is not extensively available in public literature, its interfacial properties can be inferred from its physicochemical characteristics and its function as a non-ionic surfactant and emulsifier.[1]

| Property | Value | Reference |

| Chemical Name | Octadecyl hexadecanoate | [2] |

| Molecular Formula | C34H68O2 | [2] |

| Molecular Weight | 508.9 g/mol | [2] |

| Appearance | White to yellowish waxy solid or flakes | [2] |

| Melting Point | 57°C (135°F) | |

| HLB Value | 10 | |

| Solubility | Insoluble in water; soluble in oils | |

| Topological Polar Surface Area | 26.3 Ų |

Note: The Hydrophile-Lipophile Balance (HLB) value of 10 indicates that this compound is suitable for forming oil-in-water (O/W) emulsions.

Experimental Protocols for Measuring Interfacial Properties

The surface and interfacial tension of waxy esters like this compound can be determined using several established experimental techniques. The choice of method often depends on the physical state of the substance and the specific interface being studied (e.g., air-water, oil-water).

1. Du Noüy Ring Tensiometer

This is a classic and widely used method for measuring the surface and interfacial tension of liquids.

-

Principle: The force required to detach a platinum-iridium ring from the surface or interface of a liquid is measured. This force is directly proportional to the surface or interfacial tension.

-

Apparatus: A tensiometer equipped with a precision force balance and a platinum-iridium ring of standardized dimensions.

-

Procedure:

-

The this compound sample is melted and maintained at a constant temperature above its melting point. For solutions, the ester is dissolved in a suitable solvent at various concentrations.

-

The platinum ring is thoroughly cleaned and flamed to ensure complete wetting.

-

The ring is immersed in the liquid sample.

-

The force required to pull the ring through the surface/interface is measured.

-

A correction factor is applied to the measured force to account for the geometry of the ring and the liquid lifted.

-

2. Wilhelmy Plate Method

This method is also commonly used for measuring the surface tension of liquids at equilibrium.

-